molecular formula C7H9NO2S2 B15194690 Phenylsulfanylmethanesulfonamide CAS No. 14482-28-1

Phenylsulfanylmethanesulfonamide

Cat. No.: B15194690
CAS No.: 14482-28-1
M. Wt: 203.3 g/mol
InChI Key: HNFAETZSXGZWMF-UHFFFAOYSA-N
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Description

Phenylsulfanylmethanesulfonamide is a chemical compound provided for research and development purposes. It falls into the class of methanesulfonamide derivatives, a group known for its significant role in pharmaceutical and agrochemical research. Compounds with this core structure are frequently investigated as key intermediates in organic synthesis and for their potential biological activity . Researchers utilize such sulfonamide derivatives in various applications, including the development of enzyme inhibitors and the synthesis of more complex molecules . This product is intended for use by qualified professionals in a controlled laboratory setting. It is strictly for research purposes and is not classified as a drug, cosmetic, or household chemical. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Prior to use, researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14482-28-1

Molecular Formula

C7H9NO2S2

Molecular Weight

203.3 g/mol

IUPAC Name

phenylsulfanylmethanesulfonamide

InChI

InChI=1S/C7H9NO2S2/c8-12(9,10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10)

InChI Key

HNFAETZSXGZWMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCS(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for Phenylsulfanylmethanesulfonamide and Its Derivatives

Precursor-Based Synthesis Strategies

The formation of the sulfonamide bond is the critical step in the synthesis of Phenylsulfanylmethanesulfonamide. Various precursors can be employed, each with its own set of advantages and reaction conditions.

Approaches Utilizing Sulfonyl Chlorides and Ammonia (B1221849)/Amines

The most traditional and widely used method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with ammonia or a primary or secondary amine. orgsyn.org In the context of this compound, this would involve the reaction of (phenylsulfanyl)methanesulfonyl chloride with ammonia. A base, such as pyridine, is typically added to neutralize the hydrogen chloride byproduct generated during the reaction. orgsyn.org

The synthesis of the requisite (phenylsulfanyl)methanesulfonyl chloride precursor is itself a key step. Generally, sulfonyl chlorides can be prepared from the corresponding sulfonic acids by treatment with reagents like thionyl chloride or phosphorus pentachloride. nih.gov Another route involves the chlorination of various sulfur-containing compounds such as thiols or disulfides. For instance, methanesulfonyl chloride can be prepared by the chlorination of methyl thiocyanate (B1210189) or dimethyl disulfide in the presence of water. nih.gov

Oxidative Routes from Thiol Derivatives

Oxidative methods starting from thiols offer an alternative pathway to sulfonamides, often proceeding through in situ generated sulfonyl chloride or related intermediates. These methods are advantageous as they can sometimes bypass the isolation of the often sensitive sulfonyl chloride.

One such approach involves the oxidative chlorination of a thiol. For example, various thiols can be converted to their corresponding sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS) in the presence of water. The resulting sulfonyl chloride can then be reacted with an amine in the same pot to yield the desired sulfonamide.

Another powerful oxidative system employs hydrogen peroxide in combination with a chlorinating agent. This mixture can directly convert thiols to sulfonyl chlorides, which are then readily converted to sulfonamides upon reaction with amines. This method is often characterized by high yields and short reaction times.

A mechanistically distinct approach involves the electrochemical oxidative coupling of thiols and amines. This environmentally benign method uses electricity to drive the transformation, forming the S-N bond directly without the need for sacrificial chemical oxidants. The reaction proceeds through the anodic oxidation of the thiol to a disulfide, which then couples with the amine to form the sulfonamide. nih.gov

S-N Coupling Reactions

Direct S-N coupling reactions represent a modern and efficient strategy for the construction of the sulfonamide linkage. These methods often employ metal catalysts or unique reagents to facilitate the bond formation between a sulfur-containing electrophile and a nitrogen-based nucleophile.

One notable example is the one-pot, three-component reaction of nitroarenes, (hetero)arylboronic acids, and a sulfur dioxide surrogate like potassium pyrosulfite. This metal-free approach allows for the sequential formation of C-S and S-N bonds to produce a wide array of sulfonamides. nih.govnih.govconsensus.app While this method is described for aryl sulfonamides, its principles could potentially be adapted for the synthesis of aliphatic sulfonamides like this compound.

Copper-catalyzed N-arylation of sulfonamides with arylboronic acids is another effective S-N coupling method, although it serves to functionalize a pre-existing sulfonamide rather than forming the core structure from scratch. researchgate.net

Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, further structural diversity can be achieved by modifying the sulfonamide nitrogen atom.

Transformations at the Sulfonamide Nitrogen Atom

The N-H bond of a primary sulfonamide like this compound is acidic and can be deprotonated to form a sulfonamidate anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for N-alkylation and N-arylation.

N-Alkylation: The reaction of a sulfonamide with an alkyl halide in the presence of a base is a common method for the synthesis of N-alkylated sulfonamides. For instance, the reaction of methanesulfonamide (B31651) with Morita–Baylis–Hillman acetates in the presence of potassium carbonate in DMF leads to the formation of tertiary dihydroquinoline sulfonamides. This general principle can be applied to the N-alkylation of this compound with a variety of alkylating agents.

Modifications of the Phenylthio Moiety

The phenylthio moiety is a critical component of this compound, and its modification allows for the exploration of structure-activity relationships. Synthetic strategies targeting this part of the molecule often involve either the use of pre-functionalized thiophenols in the initial coupling reaction or post-synthetic modifications of the phenyl ring.

One common approach involves the reaction of a suitable N-substituted methanesulfonamide with a substituted thiophenol. This allows for the direct incorporation of various functionalities onto the phenyl ring. The nature and position of the substituents on the thiophenol can be strategically chosen to influence the electronic and steric properties of the final compound.

Alternatively, electrophilic aromatic substitution reactions can be performed on the this compound core. The phenyl ring, activated by the sulfur atom, can undergo reactions such as nitration and halogenation. For instance, direct nitration of aromatic sulfonamides has been achieved using sodium nitrite (B80452) as the nitrating agent, offering a method for introducing a nitro group onto the phenyl ring under mild conditions. patsnap.com Similarly, halogenation can be accomplished using standard halogenating agents, providing a handle for further functionalization through cross-coupling reactions. organic-chemistry.org

The following table summarizes some examples of modifications to the phenylthio moiety:

ModificationReagents and ConditionsResulting Functional Group
NitrationSodium NitriteNitro (-NO2)
HalogenationHalogenating Agent (e.g., Br2, Cl2)Halogen (-Br, -Cl)

Introduction of Additional Functionalities

The introduction of additional functional groups to the this compound scaffold can be achieved through various synthetic routes, targeting either the nitrogen atom of the sulfonamide or the methylene (B1212753) bridge.

Alkylation of the sulfonamide nitrogen is a common strategy to introduce new functionalities. This can be accomplished by treating this compound with a variety of alkylating agents in the presence of a base. The choice of the alkylating agent allows for the incorporation of diverse groups, including simple alkyl chains, cyclic systems, and functionalized moieties.

Another point of modification is the methylene bridge. While less common, strategies can be envisioned to introduce substituents at this position, potentially influencing the conformational flexibility and biological activity of the molecule.

Furthermore, functional groups can be introduced as part of the initial building blocks. For example, starting with a functionalized methanesulfonyl chloride or a modified aminomethyl phenyl sulfide (B99878) allows for the direct incorporation of desired functionalities into the final molecule. A general method for preparing methanesulfonamide and its derivatives involves reacting methanesulfonyl chloride with an amine, such as ammonia or a primary or secondary alkyl amine, in a suitable solvent. libretexts.org This principle can be extended to more complex amines to generate a wide array of derivatives.

The table below provides examples of how additional functionalities can be introduced:

Position of FunctionalizationReaction TypeReagents and ConditionsIntroduced Functionality
Sulfonamide NitrogenN-AlkylationAlkyl halide, BaseAlkyl group
Phenyl RingElectrophilic Aromatic SubstitutionNitrating or Halogenating agentsNitro or Halogen group
Initial Building BlocksUse of functionalized precursorsFunctionalized methanesulfonyl chloride or amineVarious functionalities

Reaction Mechanisms and Chemical Transformations of Phenylsulfanylmethanesulfonamide

Oxidative Transformations of the Phenylthio Group

The sulfur atom in the phenylthio group of Phenylsulfanylmethanesulfonamide is in a low oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone.

The oxidation of the sulfide (B99878) in this compound would first yield Phenylsulfinylmethanesulfonamide (the sulfoxide) and, upon further oxidation, Phenylsulfonylmethanesulfonamide (the sulfone). The general transformation is as follows:

This compound → Phenylsulfinylmethanesulfonamide → Phenylsulfonylmethanesulfonamide

The controlled oxidation to the sulfoxide is a common transformation for which a variety of reagents can be employed. Achieving the sulfone generally requires stronger oxidizing agents or harsher reaction conditions.

Transformation Product General Oxidizing Agents
Sulfide to SulfoxidePhenylsulfinylmethanesulfonamideHydrogen peroxide, m-Chloroperoxybenzoic acid (m-CPBA), Sodium periodate
Sulfide to SulfonePhenylsulfonylmethanesulfonamidePotassium permanganate, Oxone®, Excess hydrogen peroxide with a catalyst

This table presents a general overview of potential oxidizing agents and is not based on specific experimental data for this compound.

The mechanism of oxidation depends on the reagent used. With peroxy acids like m-CPBA, the reaction proceeds through a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the sulfur atom of the phenylthio group.

In the case of metal-based oxidants like potassium permanganate, the reaction mechanism is more complex and can involve the formation of intermediate manganese species.

For hydrogen peroxide-mediated oxidations, the reaction can be catalyzed by various acids or metal complexes. The catalyst activates the hydrogen peroxide, making it a more potent oxidizing agent.

Nucleophilic and Electrophilic Reactivity Profiles

The dual nature of the functional groups in this compound allows for a range of nucleophilic and electrophilic reactions.

The sulfonamide group (-SO₂NH₂) is a key reactive site. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic, while the hydrogen atoms attached to the nitrogen are acidic and can be removed by a base.

Deprotonation of the sulfonamide nitrogen would generate a highly nucleophilic anion. This anion could then react with various electrophiles, such as alkyl halides, leading to N-substituted derivatives.

Conversely, the sulfonamide nitrogen can act as a nucleophile itself, attacking electrophilic centers. However, its nucleophilicity is reduced due to the electron-withdrawing effect of the adjacent sulfonyl group.

The phenyl ring of the phenylthio group is susceptible to electrophilic aromatic substitution. The sulfide group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add at the positions ortho and para to the sulfur atom. The electron-donating nature of the sulfur atom activates the ring towards electrophilic attack.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the phenyl ring.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively.

Rearrangement Reactions and Isomerizations

While no specific rearrangement reactions of this compound have been documented, its structure suggests the possibility of certain intramolecular transformations under specific conditions.

One such potential rearrangement is the Smiles rearrangement . This is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile within the molecule attacks the aromatic ring, displacing another group. In the case of a derivative of this compound with a nucleophilic group on the methanesulfonamide (B31651) moiety, a rearrangement involving the phenylthio group could theoretically occur, particularly if the phenyl ring is activated by electron-withdrawing groups.

Structural Elucidation and Conformational Analysis of Phenylsulfanylmethanesulfonamide

Advanced Spectroscopic Characterization Beyond Basic Identification

Modern spectroscopic methods are indispensable for piecing together the molecular puzzle of Phenylsulfanylmethanesulfonamide. Techniques such as vibrational and nuclear magnetic resonance spectroscopy, coupled with high-resolution mass spectrometry, offer complementary insights into the molecule's bonding, connectivity, and dynamics.

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups within this compound and how they interact. clemson.edu Since the bands in FTIR spectra arise from polar functional groups and Raman bands from nonpolar ones, these methods are complementary. clemson.edu

In sulfonamides, the most characteristic vibrations are associated with the sulfonyl (SO₂) group. rsc.org Asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the S–N bond, which acts as a bridge within the sulfonamide moiety, is observed in the 914–895 cm⁻¹ region. rsc.org

The N-H group of the sulfonamide is also a key reporter. N-H stretching vibrations are typically found in the region of 3349–3144 cm⁻¹. rsc.org In the solid state, the position and shape of this band can provide significant insight into hydrogen bonding interactions, which are crucial for determining the compound's crystal packing. Aromatic C=C stretching vibrations from the phenyl ring are expected in the 1594–1489 cm⁻¹ range. rsc.org Analysis of sulfonamide analogues shows that in-plane bending of an amino group (δNH₂) can be found around 1626–1620 cm⁻¹. semanticscholar.org

These characteristic vibrational frequencies allow for the analysis of the molecule's conformation and its interactions with its environment.

Table 1: Characteristic Vibrational Frequencies for Sulfonamide Moieties

Vibration Type Typical Wavenumber Range (cm⁻¹) Reference
N-H Stretch (Sulfonamide) 3349–3144 rsc.org
C=C Stretch (Aromatic) 1594–1489 rsc.org
SO₂ Asymmetric Stretch 1320–1310 rsc.org
SO₂ Symmetric Stretch 1155–1143 rsc.org
S-N Stretch 914–895 rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structural connectivity of organic compounds by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. cam.ac.uk For this compound, NMR provides unambiguous evidence of the molecular framework.

In ¹H NMR studies of related sulfonamide structures, the proton of the sulfonamide group (–SO₂NH–) is particularly diagnostic, typically appearing as a singlet in the downfield region between 8.78 and 10.15 ppm. rsc.org The aromatic protons of the phenyl group are expected to produce signals in the range of 6.51 to 7.70 ppm. rsc.org For the parent compound benzenesulfonamide, aromatic protons are observed between 7.47 and 7.84 ppm, while the sulfonamide protons give a signal at 7.33 ppm in DMSO-d₆. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. In sulfonamide analogues, aromatic carbons show signals in the wide region between 111.83 and 160.11 ppm. rsc.org The specific chemical shifts within this range are influenced by the substitution pattern and the electronic environment. The carbon atom of the methylene (B1212753) bridge (S-CH₂-S) in this compound would have a characteristic shift, providing key connectivity information. Advanced NMR techniques, such as 2D-NMR (e.g., COSY, HSQC, HMBC), can be used to map out the correlations between protons and carbons, confirming the entire structural assembly and providing insights into molecular dynamics. nih.gov

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Sulfonamide Structures

Nucleus Functional Group Typical Chemical Shift (ppm) Reference
¹H Sulfonamide (SO₂NH ) 8.78 - 10.15 rsc.org
¹H Aromatic (H -Ar) 6.51 - 7.70 rsc.org
¹³C Aromatic (C -Ar) 111.83 - 160.11 rsc.org

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for analyzing its fragmentation patterns to confirm its structure. mdpi.comyoutube.com HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula. youtube.com

For this compound (C₇H₉NO₂S₂), the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at a highly specific m/z value, confirming its elemental composition. The subsequent fragmentation of the molecule in the mass spectrometer provides a roadmap of its structure. Based on the analysis of related sulfonamides and general fragmentation principles, the following cleavages would be expected:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which would lead to the formation of characteristic fragment ions.

Loss of Sulfur Dioxide (SO₂): Ejection of the neutral SO₂ molecule (mass ≈ 64 u) is a hallmark of sulfonamide fragmentation, resulting in a prominent peak at [M-64]⁺.

Cleavage of the C-S bonds: The bonds connecting the phenyl and methyl groups to the sulfur atoms are also susceptible to cleavage, leading to fragments corresponding to the phenyl group (C₆H₅⁺, m/z 77) and other structural components. chemicalbook.comyoutube.com

By analyzing these fragmentation patterns, the connectivity of the phenyl ring, the thioether linkage, the methylene bridge, and the sulfonamide group can be definitively confirmed. nih.govnih.gov

X-ray Crystallography Studies of this compound and its Analogues

While spectroscopy provides crucial information on connectivity and functional groups, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. It reveals precise bond lengths, bond angles, and the arrangement of molecules relative to one another in the crystal lattice.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov Although a specific crystal structure for this compound is not publicly available, analysis of its close analogues, such as various substituted benzenesulfonamides, provides a clear picture of the expected molecular geometry. nih.gov

Studies on related sulfonamide compounds reveal that the geometry around the sulfonyl sulfur atom is typically tetrahedral. nih.gov The analysis of these analogues allows for the precise measurement of S-N, S-C, and S=O bond lengths and the C-S-N and O-S-O bond angles. The planarity of the phenyl ring and the conformation of the methanesulfonamide (B31651) portion of the molecule can be established with high precision. Powder X-ray diffraction (PXRD) can also be used to confirm the phase purity of a synthesized sample by comparing its experimental diffraction pattern to one simulated from single-crystal data. rsc.org

X-ray crystallography also elucidates how molecules are arranged in the crystal lattice, revealing key intermolecular interactions that govern the material's properties. For sulfonamides, hydrogen bonding is a dominant feature in their crystal packing.

Analysis of Intermolecular Interactions

Hydrogen Bonding:

Hydrogen bonds are anticipated to be a dominant force in the crystal packing of this compound. nih.govnih.gov The sulfonamide group (-SO₂NH₂) provides a primary hydrogen bond donor (the amide N-H) and two strong hydrogen bond acceptors (the sulfonyl oxygen atoms). nih.govmdpi.com The amino protons of the sulfonamide group typically show a strong preference for forming hydrogen bonds with the sulfonyl oxygen atoms of neighboring molecules. nih.gov This interaction often leads to the formation of characteristic supramolecular motifs, such as chains or sheets. researchgate.net For instance, in many sulfonamide crystal structures, a common pattern is a chain with an eight-atom repeat unit involving the N-H donor and a sulfonyl oxygen acceptor. nih.gov

C-H...S and C-H...O Interactions:

Weaker C-H...S and C-H...O interactions are also likely to contribute significantly to the crystal packing. The phenyl ring and the methylene group provide multiple C-H donors. The sulfur atom of the thiophenyl group and the oxygen atoms of the sulfonamide group can act as acceptors for these weak hydrogen bonds. nih.gov While individually less energetic than classical hydrogen bonds, the cumulative effect of numerous C-H...S and C-H...O contacts can be substantial in stabilizing the three-dimensional structure. nih.gov In similar structures, these interactions have been observed to connect molecules into layers or more complex networks. nih.gov

C-H...π and π...π Interactions:

Interactions involving the π-system of the phenyl ring are also expected. C-H...π interactions can occur where a C-H bond from a neighboring molecule points towards the electron-rich face of the phenyl ring. researchgate.net

Interactive Data Table of Potential Intermolecular Interactions:

Interaction TypeDonorAcceptorTypical Distance (Å)Potential Role in Crystal Packing
Hydrogen BondN-H (amide)O (sulfonyl)2.8 - 3.2Formation of primary structural motifs (chains, sheets)
C-H...SC-H (phenyl, methylene)S (thioether)3.5 - 4.0Linking primary motifs into a 3D network
C-H...OC-H (phenyl, methylene)O (sulfonyl)3.0 - 3.5Further stabilization of the crystal lattice
C-H...πC-H (phenyl, methylene)Phenyl ring (π-face)3.4 - 3.8Contribution to packing efficiency
π...π StackingPhenyl ring (π-face)Phenyl ring (π-face)3.3 - 3.8Stabilization through aromatic interactions

Conformational Preferences in the Solid State

The conformation of a molecule in the solid state represents a low-energy state that is a result of the balance between intramolecular steric effects and the stabilizing influence of intermolecular interactions within the crystal lattice. rsc.orgnih.gov For this compound, the conformational flexibility primarily arises from the rotation around the C-S and S-N single bonds.

Based on studies of related sulfonamides, the geometry around the sulfur atom in the sulfonamide group is expected to be a distorted tetrahedron. mdpi.com The conformation of the sulfonamide group itself can vary. For example, the orientation of the phenyl ring relative to the sulfonamide group is a key conformational feature. nih.gov

The solid-state conformation of this compound will be the one that allows for the most favorable packing and maximization of intermolecular interactions. This can sometimes lead to the adoption of a conformation that is not the absolute minimum energy conformation in the gas phase. rsc.org The interplay between the need to form strong hydrogen bonds and the steric hindrance of the phenyl and sulfanyl (B85325) groups will ultimately dictate the preferred molecular shape in the crystal. nih.govrsc.org Different polymorphs of a compound can exhibit different conformational preferences, driven by variations in crystal packing and intermolecular interactions. nih.govnih.gov

Computational Chemistry and Theoretical Studies of Phenylsulfanylmethanesulfonamide

Quantum Chemical Calculations (DFT, Ab Initio, MP2, CCSD)

Quantum chemical calculations are at the forefront of theoretical investigations into molecular systems like Phenylsulfanylmethanesulfonamide. Methodologies such as Density Functional Theory (DFT), ab initio methods (like Hartree-Fock), Møller-Plesset perturbation theory (MP2), and Coupled Cluster with Singles and Doubles (CCSD) are employed to solve the electronic Schrödinger equation, providing a fundamental understanding of the molecule's behavior. mdpi.comacs.orgnih.gov

DFT, particularly with hybrid functionals like B3LYP, has proven to be a robust and computationally efficient method for studying sulfonamides, offering a good balance between accuracy and computational cost for geometry optimization and electronic property calculations. mdpi.com Ab initio methods, while often more computationally intensive, can provide benchmark-quality results. For instance, high-level correlated methods like CCSD are crucial for obtaining accurate correlation energies in systems with complex electronic structures, such as those with aromatic π-systems. researchgate.net

A fundamental step in any computational study is geometry optimization, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface (PES). acs.org The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometric parameters (bond lengths, bond angles, and dihedral angles). By exploring the PES, chemists can identify stable isomers, transition states, and reaction pathways.

Illustrative Data Table for Optimized Geometry of this compound (Hypothetical)

This table represents typical geometric parameters that would be obtained from a DFT/B3LYP calculation.

Parameter Bond/Angle Value
Bond Length C-S (thioether) 1.78 Å
S-C (sulfonamide) 1.80 Å
S=O 1.45 Å
S-N 1.65 Å
Bond Angle C-S-C 105°
O=S=O 120°
C-S-N 107°

The conformational energy landscape describes the relative energies of the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. Analyzing this landscape is critical for understanding a molecule's flexibility and the populations of different conformers at a given temperature.

For this compound, key conformational freedoms include the rotation around the C-S and S-N bonds. Computational studies on other sulfonamides have identified various stable conformers, often designated by the relative orientation of key functional groups (e.g., syn or anti). acs.org The energy differences between these conformers are typically small, meaning that multiple conformations can coexist in equilibrium. A thorough analysis would involve calculating the relative Gibbs free energies of these conformers to predict their populations.

Illustrative Conformational Energy Data for this compound (Hypothetical)

This table shows hypothetical relative energies for different conformers calculated at the DFT level.

Conformer Dihedral Angle (C-S-N-H) Relative Energy (kcal/mol)
A (Global Minimum) 175° (anti) 0.00
B 65° (gauche) 1.25
C -70° (gauche) 1.30

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

The distribution of electron density can be visualized using Molecular Electrostatic Potential (MEP) maps, which show regions of positive and negative electrostatic potential on the molecular surface. mdpi.comacs.org These maps are useful for predicting sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the sulfonamide group would be expected to be regions of high negative potential, while the amine hydrogen would be a region of positive potential.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and softness (S), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. acs.org

Illustrative Electronic Properties of this compound (Hypothetical)

This table presents hypothetical values for key electronic properties derived from DFT calculations.

Property Value
HOMO Energy -7.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 6.3 eV
Electronegativity (χ) 4.35 eV

Quantum chemical calculations are widely used to predict vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. mdpi.comacs.org These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. For instance, the calculated vibrational frequencies can be used to assign the characteristic symmetric and asymmetric stretching modes of the SO₂ group in the IR spectrum of this compound. researchgate.net Similarly, theoretical calculations of NMR chemical shifts can help in the interpretation of ¹H and ¹³C NMR spectra. mdpi.com

Illustrative Predicted Vibrational Frequencies for this compound (Hypothetical)

This table shows a selection of predicted vibrational frequencies and their assignments.

Frequency (cm⁻¹) Vibrational Mode
~3350 N-H stretch
~3050 Aromatic C-H stretch
~1330 SO₂ asymmetric stretch
~1150 SO₂ symmetric stretch

Force Field Applications in Conformational Searching and Dynamics

While quantum mechanical methods are highly accurate, their computational cost can be prohibitive for large systems or for simulating molecular motion over long timescales. Molecular mechanics (MM) methods, which use empirical energy functions called force fields, offer a computationally efficient alternative. biorxiv.orgpeerj.com

Force fields consist of parameters that describe the energy of a molecule in terms of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). peerj.com These have been specifically developed and parameterized for classes of molecules like sulfonamides. biorxiv.org Molecular dynamics (MD) simulations, which use force fields to calculate the forces on atoms and solve the equations of motion, can be used to explore the conformational space of this compound and to simulate its dynamic behavior in different environments (e.g., in solution). This approach is particularly useful for identifying the most populated conformations and understanding the pathways of conformational change.

Analysis of Intermolecular Interaction Energies and Frameworks

In the solid state, molecules of this compound will pack together to form a crystal lattice. The nature of this packing is determined by intermolecular interactions, such as hydrogen bonds and π-π stacking. acs.org Computational methods can be used to identify and quantify the strength of these interactions. For example, the interaction energy between two or more molecules can be calculated to understand the stability of different crystal packing arrangements. mdpi.com

In sulfonamides, the N-H group can act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors. The phenyl ring can participate in π-π stacking interactions. Understanding these intermolecular frameworks is crucial for predicting crystal polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. acs.org

Illustrative Intermolecular Interaction Energies in a this compound Dimer (Hypothetical)

This table presents hypothetical interaction energies for a dimer, calculated using DFT.

Interaction Type Distance (Å) Interaction Energy (kcal/mol)
N-H···O=S Hydrogen Bond 1.9 -5.8
C-H···π Interaction 2.5 -1.5

Applications of Phenylsulfanylmethanesulfonamide in Organic Synthesis

Phenylsulfanylmethanesulfonamide as a Reagent or Ligand in Advanced Organic Transformations

The reactivity of this compound is characterized by the interplay of its sulfanyl (B85325) (thiophenyl) and methanesulfonamide (B31651) functionalities. The sulfur atom of the thioether can act as a nucleophile or be oxidized to sulfoxide (B87167) and sulfone, thereby modulating the electronic properties of the aromatic ring and influencing its reactivity in subsequent transformations. The sulfonamide group, a well-known directing group and a key pharmacophore, provides a handle for further functionalization and can participate in various coupling reactions.

In advanced organic transformations, this compound can serve as a precursor in cross-coupling reactions. The phenyl ring can be functionalized through reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. The presence of the sulfonamide moiety can influence the regioselectivity of these reactions.

Furthermore, the thioether linkage in this compound can be cleaved under specific conditions to generate a thiol, which can then be utilized in various synthetic applications, including the formation of new carbon-sulfur bonds or as a ligand for metal catalysts. The ability to unmask a thiol group at a late stage of a synthetic sequence is a valuable strategy in the synthesis of complex molecules.

While direct use as a ligand is less commonly documented, the structural motifs within this compound are present in more complex ligand systems. The combination of a soft sulfur donor and a hard nitrogen donor from the sulfonamide group presents the potential for the development of novel bidentate or polydentate ligands for transition metal catalysis. The electronic properties of such ligands can be fine-tuned by modifying the substituents on the phenyl ring.

Table 1: Selected Transformations Involving the this compound Scaffold

TransformationReagents and ConditionsProduct TypePotential Applications
Oxidation of Thioether m-CPBA, CH₂Cl₂PhenylsulfonylmethanesulfonamideModification of electronic properties, precursor for further reactions
Suzuki Coupling Arylboronic acid, Pd catalyst, baseBiphenyl derivativesSynthesis of complex organic molecules, materials science
Buchwald-Hartwig Amination Amine, Pd catalyst, baseN-Aryl derivativesPharmaceutical synthesis, materials science
Thioether Cleavage Reducing agents (e.g., Na/NH₃)MercaptomethanesulfonamideLigand synthesis, formation of new C-S bonds

Catalytic Applications of this compound Derivatives

While this compound itself is not a catalyst, its derivatives have shown significant promise in the field of catalysis. The sulfonamide moiety is a common feature in a variety of chiral ligands and organocatalysts. By functionalizing the phenyl ring or the sulfonamide nitrogen of this compound, a diverse library of derivatives can be synthesized and screened for catalytic activity.

For instance, chiral sulfonamide derivatives can act as ligands in asymmetric transition metal catalysis, enabling the enantioselective synthesis of valuable chiral compounds. The sulfonamide group can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction.

Furthermore, the thioether group can also play a role in catalysis. The sulfur atom can coordinate to a metal center, and its soft nature makes it a suitable ligand for a variety of transition metals. The combination of the thioether and sulfonamide functionalities in a single molecule allows for the design of novel chelating ligands with unique steric and electronic properties. These ligands can be employed in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

The development of catalysts derived from this compound is an active area of research, with the potential to provide new and efficient methods for the synthesis of complex organic molecules.

Table 2: Potential Catalytic Systems Based on this compound Derivatives

Catalyst TypeMetal CenterLigand FeaturesPotential Catalytic Application
Chiral Sulfonamide Ligand Rh, Ru, Pd, IrChiral backbone, coordinating sulfonamideAsymmetric hydrogenation, asymmetric C-C bond formation
Thioether-Sulfonamide Ligand Pd, Pt, AuChelating S,N-donor setCross-coupling reactions, hydroformylation
Organocatalyst -Protic sulfonamide, chiral scaffoldAsymmetric Michael additions, aldol reactions

Role in the Synthesis of Complex Chemical Architectures

The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of complex chemical architectures, particularly in the field of medicinal chemistry. The sulfonamide moiety is a privileged scaffold found in a wide range of biologically active compounds, including antibacterial, antiviral, and anticancer agents.

By utilizing this compound as a starting material, medicinal chemists can readily access a variety of complex molecules containing the pharmacologically important sulfonamide group. The thioether functionality provides an additional point of diversification, allowing for the introduction of various substituents to modulate the biological activity and pharmacokinetic properties of the target molecules.

The synthetic utility of this compound is further enhanced by its ability to participate in multi-component reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, leading to increased efficiency and reduced waste. The presence of both a nucleophilic sulfur atom and a potentially acidic N-H bond in the sulfonamide allows this compound to participate in a variety of multi-component reaction cascades.

Future Research Directions in Phenylsulfanylmethanesulfonamide Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity

The efficient and selective synthesis of Phenylsulfanylmethanesulfonamide is a fundamental prerequisite for its extensive study and application. While classical methods for forming sulfonamides, such as the reaction of sulfonyl chlorides with amines, provide a basic framework, future research should focus on developing more sophisticated and selective synthetic strategies. youtube.com

One promising avenue is the exploration of catalytic methods. Transition-metal-catalyzed cross-coupling reactions could offer a direct and atom-economical approach to constructing the C-S and S-N bonds within the molecule. For instance, palladium or copper-catalyzed coupling of a suitable thiophenol precursor with a methanesulfonamide (B31651) moiety could provide a convergent and flexible route. Research in this area should aim to develop catalyst systems that are not only efficient but also exhibit high functional group tolerance, allowing for the synthesis of a diverse range of substituted this compound derivatives.

Furthermore, the development of asymmetric synthetic routes to chiral this compound derivatives represents a significant challenge and opportunity. The introduction of chirality could be crucial for applications in materials science and as chiral ligands in catalysis. Future work could explore the use of chiral auxiliaries or catalysts to control the stereochemistry during the key bond-forming steps.

A key goal in developing these novel routes will be to enhance selectivity, particularly regioselectivity in the functionalization of the phenyl ring. Modern directing group strategies, which have been successfully employed in C-H activation chemistry, could be adapted for the selective synthesis of specific isomers of functionalized this compound.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesPotential Challenges
Classical Method (Sulfonyl chloride + Amine)Well-established, readily available starting materials. youtube.comHarsh reaction conditions, limited functional group tolerance.
Catalytic Cross-Coupling High efficiency, atom economy, potential for broad substrate scope.Catalyst cost and sensitivity, optimization of reaction conditions.
Asymmetric Synthesis Access to enantiomerically pure compounds for specialized applications.Development of effective chiral catalysts or auxiliaries.
C-H Activation/Functionalization Direct functionalization, high atom economy.Achieving high regioselectivity, catalyst development.

Exploration of Undiscovered Reaction Pathways and Mechanisms

A thorough understanding of the reactivity of this compound is essential for predicting its behavior and designing new applications. Future research should systematically explore its reaction pathways and elucidate the underlying mechanisms.

The presence of multiple reactive sites—the phenyl ring, the sulfide (B99878) linkage, and the sulfonamide group—suggests a rich and varied chemistry waiting to be discovered. For instance, the sulfide moiety is susceptible to oxidation, which could lead to the corresponding sulfoxide (B87167) and sulfone derivatives. The investigation of selective oxidation methods and the properties of these oxidized products would be a valuable area of research.

The sulfonamide group itself can undergo various transformations. For example, N-alkylation or N-arylation could be explored to generate a library of derivatives with tailored properties. nih.gov Mechanistic studies of these reactions, including kinetic and isotopic labeling experiments, would provide crucial insights into the transition states and intermediates involved. rsc.org

Furthermore, the phenyl ring is amenable to electrophilic aromatic substitution reactions. A systematic study of the directing effects of the phenylsulfanyl and methanesulfonamide substituents would enable the controlled synthesis of a wide range of functionalized derivatives. Mechanistic investigations could employ computational methods to model the reaction pathways and predict the regioselectivity of these transformations. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new chemical entities. In the context of this compound, advanced computational modeling can provide predictive insights into its structure, properties, and reactivity, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to determine the ground-state geometry, electronic structure, and spectroscopic properties of this compound and its derivatives. google.com Such studies can help in understanding the conformational preferences of the molecule and the nature of its frontier molecular orbitals, which are key to its reactivity. drughunter.com

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior in different environments. osti.govresearchgate.netrsc.org For example, MD simulations could be used to study its interactions with solvents or its conformational changes over time. This information is particularly valuable for designing derivatives with specific solubility or self-assembly properties.

Predictive models for various chemical properties, such as reactivity, stability, and even potential applications in materials science, can be developed using quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) approaches. By building models based on a dataset of known sulfonamides, it may be possible to predict the properties of novel this compound derivatives before their synthesis, thus saving time and resources.

Table 2: Application of Computational Methods to this compound Research

Computational MethodResearch ApplicationPredicted Outcomes
Density Functional Theory (DFT) Elucidation of electronic structure and reactivity.Optimized geometry, frontier orbital energies, reaction energy profiles. google.com
Molecular Dynamics (MD) Simulation of conformational dynamics and intermolecular interactions.Conformational ensembles, solvent effects, self-assembly behavior. osti.govresearchgate.netrsc.org
QSAR/QSPR Prediction of properties for virtual libraries of derivatives.Estimated solubility, stability, and potential activity for specific applications.

Design of Next-Generation Derivatives for Specific Chemical Applications

The true value of this compound will be realized through the design and synthesis of next-generation derivatives with tailored properties for specific chemical applications. This requires a deep understanding of structure-property relationships and the strategic application of medicinal and materials chemistry principles.

One key strategy is the use of bioisosteric replacement, where functional groups are swapped for others with similar steric and electronic properties to fine-tune the molecule's characteristics. drughunter.comnih.gov For instance, the phenyl ring could be replaced with other aromatic or heteroaromatic systems to modulate properties such as lipophilicity and electronic character. nih.gov Similarly, the methanesulfonamide group could be replaced with other acidic functionalities to alter the pKa and hydrogen bonding capabilities.

The design of functionalized derivatives could target applications in materials science. For example, the introduction of polymerizable groups could allow for the incorporation of this compound into novel polymers with unique optical or electronic properties. The strategic placement of functional groups could also be used to control the self-assembly of the molecules into well-defined nanostructures. researchgate.net

Structure-activity relationship (SAR) studies will be crucial in guiding the design of these derivatives. nih.gov By systematically modifying the structure of this compound and evaluating the impact on a desired property, it will be possible to develop a clear understanding of the key structural features required for optimal performance in a given application.

Q & A

Q. What are the standard synthetic routes for Phenylsulfanylmethanesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound is typically synthesized via sulfonylation of phenylthiol intermediates using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization involves adjusting molar ratios (e.g., 1:1.2 substrate:sulfonyl chloride), temperature (0–25°C), and reaction time (2–6 hours) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate high-purity product. Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate:hexane) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

  • Methodological Answer : Key techniques include:
  • NMR : Report <sup>1</sup>H (δ 7.3–7.5 ppm for aromatic protons, δ 3.1 ppm for -SO2CH3) and <sup>13</sup>C NMR (δ 40–45 ppm for sulfonamide methyl) .
  • FT-IR : Confirm S=O stretches (~1350 cm<sup>-1</sup> and ~1150 cm<sup>-1</sup>) and N-H bending (~1550 cm<sup>-1</sup>) .
  • Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> at m/z ~216) and HRMS for exact mass validation (±5 ppm) .

Q. How can researchers validate the biological activity of this compound in enzymatic assays?

  • Methodological Answer : Use kinetic assays (e.g., fluorometric or colorimetric) to measure inhibition constants (Ki). For sulfonamide-based inhibitors, test against carbonic anhydrase or cysteine proteases. Include positive controls (e.g., acetazolamide) and triplicate measurements to ensure reproducibility. Normalize data to solvent-only controls and report IC50 values with 95% confidence intervals .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., enzyme source, buffer conditions). Conduct meta-analysis using standardized protocols (e.g., OECD guidelines) and validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Cross-reference PubChem (CID: 16774753) and DSSTox (DTXSID601244766) entries to compare experimental parameters .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
  • Variables : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups at para positions) and sulfonamide backbone.
  • Controls : Include unmodified this compound and known analogs (e.g., N-(2-Amino-3-fluorophenyl)methanesulfonamide) .
  • Statistical Analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ) with activity. Report p-values and effect sizes .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., carbonic anhydrase IX) using PDB structures (e.g., 3IAI). Validate with MD simulations (GROMACS) to assess binding stability (>50 ns trajectories). Compare computed binding energies (ΔG) with experimental IC50 values .

Q. What protocols ensure reproducibility in synthesizing this compound for multi-institutional studies?

  • Methodological Answer :
  • Standardization : Share detailed SOPs via platforms like Zenodo, including raw NMR/FID files.
  • Collaborative Tools : Use electronic lab notebooks (e.g., LabArchives) for real-time data sharing.
  • Reagent Sourcing : Specify suppliers (e.g., Sigma-Aldrich, ≥98% purity) and batch numbers .

Data Presentation and Ethical Considerations

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit log(dose) vs. response curves. Calculate LD50 values with Probit analysis and report confidence intervals. Include ANOVA for inter-group comparisons and adjust for multiple testing (Bonferroni correction) .

Q. How should researchers address ethical compliance when using this compound in animal studies?

  • Methodological Answer : Submit protocols to institutional animal care committees (IACUC) following ARRIVE guidelines. Document anesthesia (e.g., isoflurane), euthanasia methods (CO2 asphyxiation), and sample sizes justified by power analysis (α=0.05, β=0.2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.